molecular formula C8H16N2O4S B11736977 methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate

methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate

Cat. No.: B11736977
M. Wt: 236.29 g/mol
InChI Key: LNKMFRSBQVXKOQ-ZETCQYMHSA-N
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Description

Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a carboxylate group, and a dimethylsulfamoyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a dimethylsulfamoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and proteins, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H16N2O4S/c1-9(2)15(12,13)10-6-4-5-7(10)8(11)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

LNKMFRSBQVXKOQ-ZETCQYMHSA-N

Isomeric SMILES

CN(C)S(=O)(=O)N1CCC[C@H]1C(=O)OC

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC1C(=O)OC

Origin of Product

United States

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